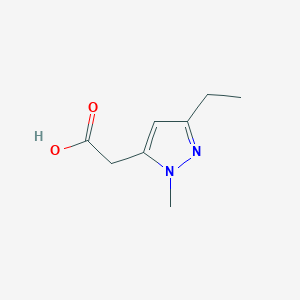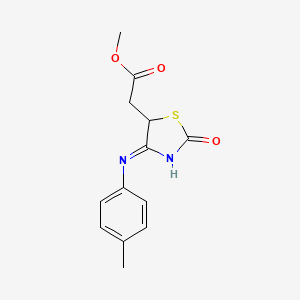![molecular formula C7H2BrF3N4O B2486161 5-Brom-2-[5-(Trifluormethyl)-1,2,4-oxadiazol-3-yl]pyrimidin CAS No. 2097965-28-9](/img/structure/B2486161.png)
5-Brom-2-[5-(Trifluormethyl)-1,2,4-oxadiazol-3-yl]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is an organic compound that features a pyrimidine ring substituted with a bromo group and a trifluoromethyl-oxadiazole moiety
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes and receptors in cancer and inflammatory diseases.
Materials Science: The compound is explored for its electronic properties, making it useful in the development of organic semiconductors and other electronic materials.
Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is Lp-PLA2 (Lipoprotein-associated phospholipase A2) . Lp-PLA2 is an enzyme that plays a crucial role in the inflammatory response and is associated with the development of atherosclerosis .
Mode of Action
It is known that the compound is used to prepare inhibitors of lp-pla2 . In general, inhibitors bind to the active site of the enzyme, preventing the enzyme from carrying out its function.
Biochemical Pathways
The inhibition of Lp-PLA2 by 5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine likely affects the inflammatory response pathway . By inhibiting Lp-PLA2, the compound could potentially reduce the production of pro-inflammatory mediators, thereby mitigating inflammation .
Pharmacokinetics
The compound is described as a white powder that is slightly soluble in water , which could influence its absorption and distribution in the body.
Result of Action
The inhibition of Lp-PLA2 by 5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine could potentially lead to a decrease in the production of pro-inflammatory mediators. This could result in a reduction of inflammation, particularly in conditions such as atherosclerosis .
Biochemische Analyse
Biochemical Properties
It has been used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . This suggests that it may interact with certain enzymes and proteins, although the nature of these interactions is not yet clear.
Cellular Effects
It is known to be toxic if swallowed, cause skin and eye irritation, and may cause respiratory irritation . These effects suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine typically involves multiple steps starting from readily available precursors. One common method involves the reaction of 2-amino-5-bromopyrimidine with trifluoromethylboronic acid under palladium-catalyzed conditions to introduce the trifluoromethyl group . The oxadiazole ring can be formed by cyclization reactions involving appropriate nitrile and hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Cyclization Reactions: Formation of the oxadiazole ring is a key cyclization reaction.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-(trifluoromethyl)pyrimidine: Similar structure but lacks the oxadiazole ring, making it less versatile in certain applications.
2-Bromo-5-(trifluoromethyl)pyridine: Another related compound with a pyridine ring instead of a pyrimidine ring, which affects its chemical reactivity and applications.
Uniqueness
5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules for pharmaceuticals and materials science .
Eigenschaften
IUPAC Name |
3-(5-bromopyrimidin-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3N4O/c8-3-1-12-4(13-2-3)5-14-6(16-15-5)7(9,10)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKGXIVCCHVWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C2=NOC(=N2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
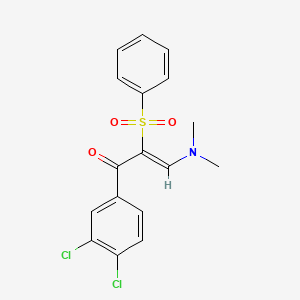
![7-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2486081.png)
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2486082.png)
![methyl 6,8-dioxo-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-9-carboxylate](/img/structure/B2486083.png)
![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide](/img/structure/B2486085.png)
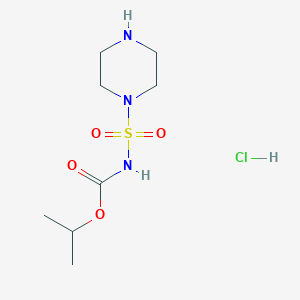
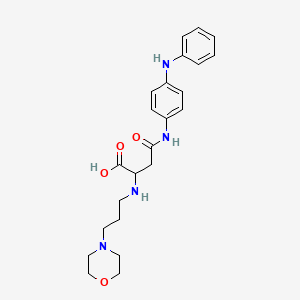
![N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2486088.png)
![1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B2486090.png)
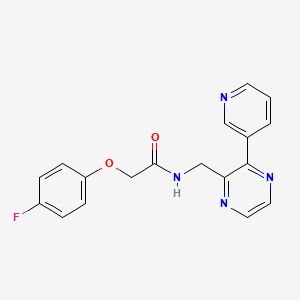
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2486097.png)
